molecular formula C22H19N5O2S2 B11490391 1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B11490391
M. Wt: 449.6 g/mol
InChI Key: CFAHGVWBQZMYKS-UHFFFAOYSA-N
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Description

1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is a complex organic compound featuring a piperazine core substituted with two thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine typically involves multi-step organic reactions. One common approach is the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form 3-nitrophenylthiazole. This intermediate is then reacted with 4-phenylthiazole-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole rings can participate in electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

    Coupling Reactions: The compound can be further functionalized through coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst

    Coupling Reactions: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)

Major Products:

    Reduction of Nitro Group: 1-[4-(3-Aminophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

    Electrophilic Substitution: Various substituted thiazole derivatives depending on the electrophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity.

    Biology: Investigated for its potential as a probe in biochemical assays due to its unique structural features.

    Medicine: Studied for its potential as an antimicrobial, antifungal, and anticancer agent, leveraging the biological activities associated with the thiazole moiety.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is largely dependent on its interaction with biological targets. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Inhibition of key biochemical pathways, such as those involved in cell proliferation or microbial growth.

Comparison with Similar Compounds

1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine can be compared with other thiazole-containing compounds:

    Similar Compounds: Thiazole, 4-phenylthiazole, 3-nitrophenylthiazole

    Uniqueness: The presence of both nitrophenyl and phenylthiazole groups in the same molecule provides a unique combination of electronic and steric properties, potentially leading to distinct biological activities.

Properties

Molecular Formula

C22H19N5O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

2-[4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C22H19N5O2S2/c28-27(29)18-8-4-7-17(13-18)20-15-31-22(24-20)26-11-9-25(10-12-26)21-23-19(14-30-21)16-5-2-1-3-6-16/h1-8,13-15H,9-12H2

InChI Key

CFAHGVWBQZMYKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CC=CC=C3)C4=NC(=CS4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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